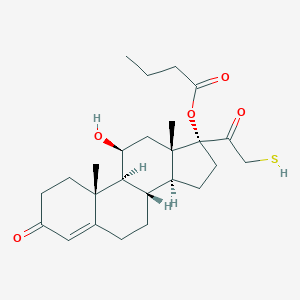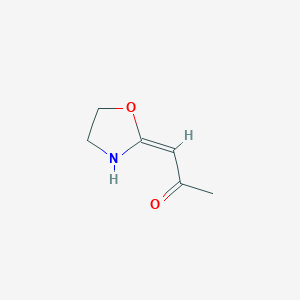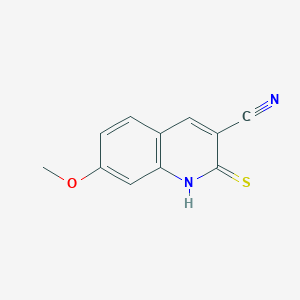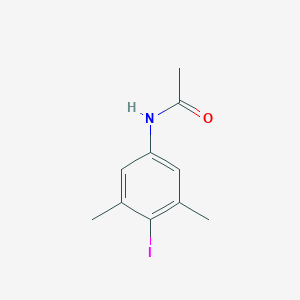
Butixocort
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butixocort is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a potent steroid that has been shown to be effective in treating a variety of inflammatory and autoimmune diseases. The purpose of
Mecanismo De Acción
The mechanism of action of Butixocort involves binding to the glucocorticoid receptor, which is present in many different cell types throughout the body. This binding results in a complex series of events that ultimately leads to the inhibition of the production of inflammatory cytokines and chemokines, as well as the suppression of immune cell activation and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Butixocort are numerous and complex. In addition to its anti-inflammatory and immunosuppressive properties, it has been shown to have effects on glucose metabolism, bone metabolism, and the cardiovascular system. It has also been shown to have effects on the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Butixocort in lab experiments is its potency and specificity. It has been shown to be effective at very low concentrations, and its effects are highly specific to the glucocorticoid receptor. However, one of the main limitations of using Butixocort is its potential for off-target effects. It can have effects on a variety of different cellular pathways, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on Butixocort. One area of interest is the development of more specific and potent glucocorticoid receptor agonists. Another area of interest is the development of new methods for delivering Butixocort to specific tissues or cell types, which could help to minimize off-target effects. Additionally, there is interest in exploring the potential of Butixocort for the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders.
Métodos De Síntesis
The synthesis method of Butixocort involves several steps, starting with the reaction of 16-dehydropregnenolone acetate with 2,6-dichlorobenzoyl chloride in the presence of pyridine to form 16-dehydropregnenolone 2,6-dichlorobenzoate. This intermediate is then reacted with cyclohexylamine in the presence of triethylamine to form Butixocort.
Aplicaciones Científicas De Investigación
Butixocort has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It has also been used in the treatment of certain types of cancer, such as leukemia and lymphoma.
Propiedades
Número CAS |
120815-74-9 |
|---|---|
Nombre del producto |
Butixocort |
Fórmula molecular |
C25H36O5S |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C25H36O5S/c1-4-5-21(29)30-25(20(28)14-31)11-9-18-17-7-6-15-12-16(26)8-10-23(15,2)22(17)19(27)13-24(18,25)3/h12,17-19,22,27,31H,4-11,13-14H2,1-3H3/t17-,18-,19-,22+,23-,24-,25-/m0/s1 |
Clave InChI |
HOAKOHHSHOCDLI-TUFAYURCSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CS |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
SMILES canónico |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)



![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)

